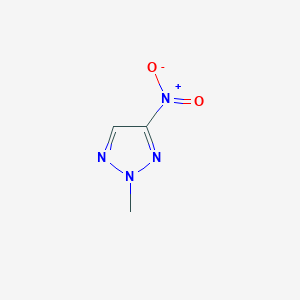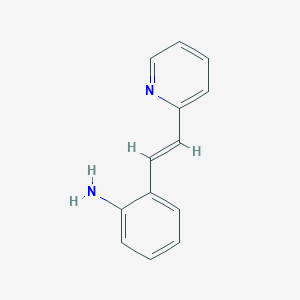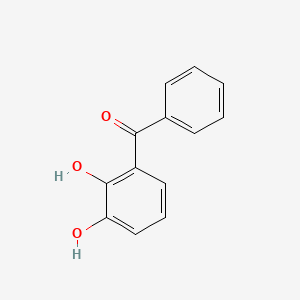
PTH (1-38) (HUMAN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parathyroid hormone (PTH) is a hormone that your parathyroid glands make and release to control the level of calcium in your blood, not your bones. Calcium is one of the most important and common minerals in your body. PTH also helps control the levels of phosphorus (a mineral) and vitamin D (a hormone) in your blood and bones . PTH (1-38) (human) is a polypeptide that can be found by peptide screening . The molecular weight of PTH (1-38) (human) is 4458.2 and its chemical formula is C₁₉₇H₃₁₉N₅₉O₅₅S₂ .
Synthesis Analysis
A novel PTH1–34 analog was generated based on fatty acid generation, and its synthesis process included recombinant protein expression, side-chain modification, and peptide decoration . The PTH1–34 variant was expressed in Escherichia coli, with a single Lys (position 27) retained as a modification site .Molecular Structure Analysis
The N-terminal 1–34 segment of parathyroid hormone (PTH) is fully active in vitro and in vivo and it elicits all the biological responses characteristic of the native intact PTH . A short α-helical segment at the N terminus is necessary for the receptor activation .Chemical Reactions Analysis
PTH (1-38) (human) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . Peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .Physical And Chemical Properties Analysis
The extracted truncated PTH is intact and reacts with anti-PTH antibodies . In vitro analysis of PTH stimulated adenylyl cyclase activation in UMR 106 cells confirmed biological activity for purified protein .Wirkmechanismus
Zukünftige Richtungen
Continuous infusion of PTH in vivo results in active bone resorption . To investigate the molecular basis of the catabolic effect of PTH in vivo, we evaluated the role of OPG and RANKL, which are known to influence osteoclast formation and function . This suggests that the catabolic effect of PTH infusion in vivo in this well-established resorption model is associated with a reciprocal expression of OPG/RANKL and a co-ordinate decrease in the expression of bone formation-related genes .
Eigenschaften
CAS-Nummer |
104218-12-4 |
|---|---|
Produktname |
PTH (1-38) (HUMAN) |
Molekularformel |
C12H11NO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





